KHS 101 hydrochloride
Description
Historical Context and Discovery of KHS 101 Hydrochloride
The discovery of this compound was a pivotal development in the quest for small molecules capable of directing cell fate. In a 2010 study led by Wurdak and colleagues, KHS 101 was identified through a high-throughput screening of a chemical library for compounds that could promote the differentiation of adult neural progenitor cells (NPCs). pnas.orgosf.io This research was grounded in the understanding that adult neurogenesis, the process of generating new neurons, holds significant promise for repairing brain injuries and treating neurodegenerative diseases. pnas.orgnih.gov The study demonstrated that KHS 101 could selectively induce a neuronal phenotype from hippocampal NPCs. pnas.orgosf.io
A crucial part of this initial research was the identification of its mechanism of action. Through a series of experiments, the researchers discovered that KHS 101 physically interacts with the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3). pnas.orgresearchgate.net This finding was significant as TACC3 is known to be involved in cell cycle regulation. The knockdown of TACC3 in NPCs was found to replicate the neuronal differentiation phenotype induced by KHS 101, solidifying the link between the compound and this protein target. pnas.orgosf.io
Current Landscape of this compound Research Areas
The research landscape for this compound has evolved from its initial focus on neurogenesis to encompass its potential as an anti-cancer agent. This expansion is largely due to the role of its target, TACC3, in cell proliferation and its overexpression in various cancers.
Neuronal Differentiation
The primary and most well-established research area for this compound is its role as a selective inducer of neuronal differentiation. researchgate.netnih.gov Studies have consistently shown that it effectively promotes the differentiation of cultured hippocampal neural progenitor cells into neurons. researchgate.netnih.govresearchgate.net A key finding is that KHS 101 not only encourages the formation of neurons but also actively suppresses the development of astrocytes, another type of glial cell in the brain. pnas.orgnih.gov This specific promotion of neuronal lineage is a highly desirable characteristic for potential therapeutic applications in regenerative medicine. Furthermore, in vivo studies in adult rats have demonstrated that systemic administration of KHS 101 can cross the blood-brain barrier and lead to a significant increase in neuronal differentiation within the hippocampus. pnas.orgaacrjournals.org
| Interactive Data Table: Research Findings on this compound in Neuronal Differentiation | |
| Finding | Description |
| Selective Neuronal Differentiation | Induces neuronal differentiation in cultured hippocampal neural progenitor cells (NPCs) with an EC50 of approximately 1 μM. researchgate.netnih.govresearchgate.net |
| Suppression of Astrogliogenesis | Actively suppresses the formation of astrocytes from NPCs. pnas.orgnih.gov |
| In Vivo Efficacy | Accelerates neuronal differentiation in the hippocampal dentate gyrus of adult rats following systemic administration. pnas.orgaacrjournals.org |
| Mechanism of Action | Interacts with and destabilizes the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3). pnas.orgresearchgate.net |
Glioblastoma Research
The involvement of TACC3 in cell cycle progression prompted investigations into the effects of KHS 101 on cancer cells. Glioblastoma, an aggressive form of brain cancer, became a significant area of focus. Research has shown that KHS 101 can disrupt the energy metabolism of human glioblastoma cells, leading to tumor cell death. tandfonline.comnih.gov A notable study by Polson et al. demonstrated that KHS 101's cytotoxic effects in glioblastoma cells are mediated through the disruption of the mitochondrial chaperone HSPD1. tandfonline.comnih.gov In preclinical models, systemic administration of KHS 101 reduced tumor growth and increased survival in mice with intracranial patient-derived glioblastoma xenografts, without apparent side effects. tandfonline.comnih.gov
Breast Cancer Research
The application of this compound has also been explored in the context of breast cancer. Studies have indicated that as a TACC3 inhibitor, KHS 101 can suppress the proliferation, migration, and invasive capabilities of breast cancer cells. oncotarget.com Research by Campo and Breuer showed that KHS 101 alters cell cycle progression and induces apoptosis in breast cancer cells. oncotarget.com These findings suggest a potential therapeutic role for KHS 101 in treating this form of cancer.
| Interactive Data Table: Research Findings on this compound in Cancer | |
| Cancer Type | Key Findings |
| Glioblastoma | Disrupts energy metabolism and promotes tumor cell death by targeting the mitochondrial chaperone HSPD1. tandfonline.comnih.gov Reduces tumor growth and increases survival in mouse models. tandfonline.comnih.gov |
| Breast Cancer | Suppresses proliferation, migration, and invasion of breast cancer cells. oncotarget.com Induces apoptosis and alters cell cycle progression. oncotarget.com |
| Hepatocellular Carcinoma | Treatment with KHS 101 suppressed cell growth and sphere formation. oncotarget.com |
Unaddressed Questions and Future Directions in this compound Investigations
Despite the promising preclinical data, several questions remain unanswered, and these will guide the future trajectory of this compound research. A primary focus for future investigations will be the clinical translation of TACC3 inhibitors like KHS 101. biorxiv.org
A significant area of future research will involve a deeper exploration of the multifaceted roles of TACC3. tandfonline.com Understanding the full spectrum of its interactions and functions within different cellular contexts will be crucial for predicting both the efficacy and potential off-target effects of KHS 101. The molecular mechanisms of TACC3 in promoting drug resistance are not yet fully understood and require systematic investigation. tandfonline.com
Furthermore, the potential for resistance to TACC3 inhibitors is a critical consideration. Research into bypass resistance mechanisms, such as the emergence of FGFR3-TACC3 fusions in response to other targeted therapies, highlights the need to anticipate and overcome potential resistance to KHS 101. nih.govresearchgate.net Future studies will likely focus on identifying potential resistance mechanisms and developing strategies to counteract them, possibly through combination therapies.
Another avenue for future research is the exploration of KHS 101's role in modulating the tumor microenvironment and anti-tumor immunity. tandfonline.com Early indications suggest that targeting TACC3 could have implications for immunogenic cell death, which could enhance the efficacy of immunotherapies. nih.gov The preclinical findings supporting the potential of TACC3 inhibitors strongly encourage future clinical trials to improve outcomes for patients with highly aggressive cancers. biorxiv.org
In the context of neuronal differentiation, while the pro-neurogenic effects of KHS 101 are established, a more nuanced understanding of the long-term functional integration and survival of the newly generated neurons is required. Outstanding questions remain regarding the optimal strategies for harnessing this compound for neural repair without adverse consequences.
Properties
Molecular Formula |
C18H21N5S.HCl |
|---|---|
Molecular Weight |
375.92 |
SMILES |
CC(C/N=C(N1)C=CN=C1NCC2=CSC(C3=CC=CC=C3)=N2)C.Cl |
Synonyms |
N4-(2-Methylpropyl)-N2-[(2-phenyl-4-thiazolyl)methyl]-2,4-pyrimidinediamine hydrochloride |
Origin of Product |
United States |
Molecular and Cellular Mechanism of Action of Khs 101 Hydrochloride
Elucidation of Primary Molecular Targets for KHS 101 Hydrochloride
Research has identified two principal molecular targets for this compound: Transforming Acidic Coiled-Coil-Containing Protein 3 (TACC3) and Heat Shock Protein Family D Member 1 (HSPD1). The interaction with these proteins initiates a cascade of cellular events that underpin the compound's observed activities.
This compound is recognized as an inhibitor of TACC3, a protein integral to the regulation of cell division and microtubule dynamics. hud.ac.ukselleckchem.compatsnap.com The interaction, however, is not direct. nih.gov Instead of binding to the protein to block its function, this compound works indirectly by promoting the cellular destabilization and subsequent degradation of the TACC3 protein. nih.govmedchemexpress.com
Quantitative proteomics analysis has revealed that the inhibition of TACC3 by this compound also leads to a significant reduction in the expression of associated mitotic kinases, such as Aurora A and Polo-like kinase 1 (PLK1), suggesting a broader impact on the mitotic machinery. nih.gov
| Aspect of Interaction | Description | Key Findings | References |
|---|---|---|---|
| Mechanism | Indirect inhibition via protein destabilization. | Causes proteasome-dependent degradation of TACC3 protein. | nih.gov |
| Time Course | Reduction in TACC3 levels is time-dependent. | Noticeable decrease in TACC3 protein after ~18 hours in glioblastoma cells. | biorxiv.org |
| Functional Outcome | Inhibition of TACC3-mediated processes. | Suppresses cancer cell growth and motility; induces neuronal differentiation. | nih.govtocris.com |
| Downstream Effects | Modulation of associated proteins. | Reduces expression of mitotic kinases Aurora A and PLK1. | nih.gov |
A primary mechanism through which this compound exerts its cytotoxic effects, particularly in cancer cells, is by targeting the mitochondrial chaperone HSPD1, also known as HSP60. nih.govresearchgate.net Affinity-based target identification studies have confirmed a direct physical interaction between this compound and HSPD1. biorxiv.org
This binding leads to the rapid inhibition of HSPD1's enzymatic chaperone activity. biorxiv.org Specifically, this compound impairs the ability of the HSPD1/HSP10 complex to mediate the refolding of substrate proteins in a concentration-dependent manner, with a reported IC50 of 14.4 μM in an in vitro assay. researchgate.net Importantly, this inhibition of function occurs without altering the expression levels of the HSPD1 protein or its corresponding gene. biorxiv.org The disruption of this essential mitochondrial chaperone is a critical event that triggers significant metabolic and cellular stress, leading to cell death in susceptible cancer cells. nih.gov
While TACC3 and HSPD1 are the most well-characterized targets of this compound, comprehensive mechanism-of-action studies have been conducted to identify other potential binding partners. Proteomics analysis of a biotinylated derivative of this compound used for affinity-based target identification robustly pulled down HSPD1 as the key interacting protein responsible for the acute metabolic effects of the compound. biorxiv.org
In these studies, a distinct protein complex of approximately 60 kDa was isolated that was specifically bound by the KHS 101 derivative, and this was unequivocally identified as mitochondrial HSPD1. biorxiv.org This interaction could be competed away with an excess of free KHS 101, confirming the specificity of the binding. biorxiv.org While quantitative proteomics has shown that KHS 101 treatment can alter the levels of other proteins, such as the aforementioned mitotic kinases Aurora A and PLK1, these are considered downstream consequences of TACC3 inhibition rather than direct binding events. nih.gov Therefore, current evidence strongly indicates that HSPD1 is the primary direct binding partner that mediates the rapid cytotoxic effects of this compound.
This compound-Induced Cellular Signaling Pathway Modulation
The engagement of this compound with its molecular targets initiates profound alterations in cellular signaling, primarily impacting mitochondrial function and protein homeostasis.
A significant consequence of this compound's activity is the severe disruption of cellular energy metabolism. nih.gov Treatment with the compound selectively impairs both mitochondrial bioenergetic capacity and glycolytic activity in cancer cells. nih.govresearchgate.net
Extracellular flux analysis reveals an acute and significant decline in mitochondrial respiration. Specifically, a sharp decrease in the basal oxygen consumption rate (OCR), by approximately 40%, and a reduction in the maximal mitochondrial oxidative capacity by 70% or more have been observed in glioblastoma cells following treatment. researchgate.net This indicates a profound inhibition of oxidative phosphorylation. Concurrently, this compound compromises aerobic glycolysis. hud.ac.uk This dual disruption of the two major energy-producing pathways results in metabolic energy depletion and a state of energy crisis within the cancer cells. researchgate.netresearchgate.net
| Metabolic Parameter | Effect | Magnitude of Change | References |
|---|---|---|---|
| Basal Oxygen Consumption Rate (OCR) | Decrease | ~40% reduction | researchgate.net |
| Mitochondrial Oxidative Capacity | Decrease | ≥70% reduction | researchgate.net |
| Glycolytic Activity | Impaired | Contributes to metabolic energy depletion | nih.gov |
| Overall Energy Status | Depletion | Induces a cellular energy crisis | researchgate.net |
The inhibition of the mitochondrial chaperone HSPD1 by this compound directly compromises cellular protein homeostasis. HSPD1 plays a crucial role in the proper folding and assembly of proteins imported into the mitochondria. By inhibiting its function, this compound causes a breakdown in this quality control mechanism. biorxiv.orgnih.gov
This disruption of chaperone function leads to the misfolding and subsequent aggregation of a network of mitochondrial proteins. nih.gov In glioblastoma cells, this compound treatment promotes the aggregation of proteins that are essential for regulating mitochondrial integrity and energy metabolism. biorxiv.orgnih.gov This selective aggregation of mitochondrial proteins is a rapid event, occurring within an hour of treatment, and is a direct result of the inhibition of HSPD1's substrate re-folding activity. biorxiv.org The accumulation of these protein aggregates contributes to mitochondrial dysfunction and induces a mitochondrial unfolded protein response, further exacerbating cellular stress and ultimately triggering cell death. biorxiv.orgresearchgate.net
Influence on Cell Cycle Progression and Apoptotic Pathways by this compound
This compound exerts significant effects on cellular proliferation by altering cell cycle progression and inducing apoptosis, particularly in cancer cells. axonmedchem.com In models of glioblastoma, treatment with KHS 101 has been shown to markedly reduce tumor cell proliferation by approximately twofold. hud.ac.ukmedchemexpress.com This inhibition of proliferation is closely linked to the compound's ability to induce cell cycle arrest and promote programmed cell death.
In addition to halting cell cycle progression, this compound actively promotes apoptosis, or programmed cell death. In treated tumors, there are visible signs of elevated cell death, such as reduced cellularity and increased pyknosis (a sign of nuclear condensation in apoptotic cells). medchemexpress.com The cytotoxic effects of KHS 101 are linked to its ability to disrupt the mitochondrial chaperone heat shock protein family D member 1 (HSPD1). nih.govresearchgate.net This disruption leads to a cascade of events within the cell, including the aggregation of proteins that regulate mitochondrial integrity and energy metabolism, ultimately culminating in an energy crisis and cell death. nih.govresearchgate.nethud.ac.uk In glioblastoma cells, KHS 101 was found to restrict mitochondrial respiration and glycolysis, effectively cutting off the energy supply required for their growth and survival. hud.ac.uk
The apoptotic process induced by KHS 101 appears to be selective for cancer cells, as it has been shown to promote tumor cell death in a variety of glioblastoma cell models without affecting the viability of non-cancerous brain cells. hud.ac.uknih.gov
Table 1: Effects of this compound on Glioblastoma Cells
| Cellular Effect | Observation in Glioblastoma Models |
|---|---|
| Cell Proliferation | Markedly reduced (~2-fold) hud.ac.uk |
| Cell Death | Signs of elevated cell death (reduced cellularity, increased pyknosis) medchemexpress.com |
| Energy Metabolism | Impaired mitochondrial bioenergetic capacity and glycolytic activity nih.govresearchgate.net |
| Apoptosis Induction | Promotes tumor cell death via disruption of HSPD1 nih.govresearchgate.net |
Destabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) by this compound
This compound has been identified as a modulator of the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, a critical component in cellular adaptation to low oxygen environments and a key player in tumor progression. axonmedchem.com The compound acts indirectly to destabilize HIF-1α. axonmedchem.comnih.gov This mechanism is linked to its effects on Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3), a known interaction partner of KHS 101. medchemexpress.comnih.gov
Research indicates that KHS 101 does not directly bind to HIF-1α but rather promotes the turnover and degradation of both TACC3 and HIF-1α proteins within the cell. nih.gov Specifically, KHS 101 was shown to facilitate the degradation of TACC3 through a proteasome-dependent pathway. nih.gov By destabilizing TACC3, KHS 101 indirectly affects the stability of the HIF-1α subunit itself, leading to its reduced expression. axonmedchem.comnih.gov This indirect action disrupts the formation of the functional HIF complex, thereby interfering with HIF-driven transcription. nih.gov
The destabilization of HIF-1α is a significant aspect of the anticancer activity of KHS 101, as HIF-1α is often overexpressed in tumors and contributes to angiogenesis, metabolic reprogramming, and resistance to therapy. By promoting the degradation of this key transcription factor, KHS 101 can counteract the adaptive mechanisms that allow cancer cells to thrive in the hypoxic tumor microenvironment.
Subcellular Localization and Dynamic Effects of this compound
The cellular activity of this compound is characterized by its targeted effects on specific subcellular compartments and proteins. A primary site of action for KHS 101 is the mitochondrion, particularly in glioblastoma cells. hud.ac.uk The compound exerts its cytotoxic effects by binding to and disrupting the mitochondrial chaperone HSPD1 (Heat Shock Protein Family D Member 1). nih.govresearchgate.net This interaction leads to the aggregation of proteins crucial for mitochondrial integrity and energy metabolism, impairing both oxidative phosphorylation and glycolysis. researchgate.netresearchgate.net This targeted disruption of mitochondrial function results in a severe energy deficit within the cancer cells, leading to their death. hud.ac.uk
In addition to its mitochondrial effects, KHS 101 also influences the subcellular localization of other proteins. While KHS 101 has been shown to cause the cellular destabilization of TACC3, it is also implicated in affecting the localization of TACC3-related protein complexes. medchemexpress.com Crosslinking studies have associated KHS 101 with TACC3, suggesting a direct or proximal interaction that leads to the observed protein turnover. nih.gov By promoting the degradation of TACC3, KHS 101 indirectly influences the localization and function of TACC3-containing protein complexes that are involved in critical cellular processes such as cell division. hud.ac.uknih.gov The ability of KHS 101 to cross the blood-brain barrier and selectively induce neuronal differentiation in hippocampal neural progenitor cells further highlights its dynamic effects on cellular processes and localization within specific cell types. hud.ac.uk
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Dimethyl sulfoxide (B87167) (DMSO) |
| MG132 |
Preclinical Pharmacological Efficacy and Phenotypic Characterization of Khs 101 Hydrochloride
In Vitro Efficacy Assessments of KHS 101 Hydrochloride in Model Systems
The synthetic small molecule this compound has been the subject of significant preclinical research to characterize its pharmacological effects across different biological systems. Investigations have primarily focused on its potential in neuroscience, specifically in directing the fate of neural progenitor cells, and in oncology, for its cytotoxic effects against aggressive cancer cell lines.
This compound has been identified as a potent and selective inducer of neuronal differentiation in cultured hippocampal neural progenitor cells (NPCs). axonmedchem.comnih.govnih.gov This small molecule was discovered through phenotypic screening and was found to effectively accelerate the process by which NPCs commit to a neuronal lineage. nih.gov
The mechanism of action for this targeted differentiation involves a direct interaction with the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3). axonmedchem.comnih.gov By engaging with TACC3, KHS 101 influences the cellular machinery that governs cell fate, promoting a neuronal phenotype. nih.govnih.gov The effective concentration for inducing neuronal differentiation in cultured rat NPCs is approximately 1 μM. axonmedchem.comnih.gov This activity is comparable to known neurogenic factors, highlighting its potential as a tool for studying and manipulating neurogenesis. researchgate.net
A key aspect of the selective nature of this compound is its ability to concurrently suppress the formation of astrocytes while promoting neuronal differentiation. axonmedchem.comnih.govnih.gov In culture systems containing NPCs, treatment with KHS 101 not only pushes the cells towards a neuronal fate but also actively inhibits their differentiation into glial cells, specifically astrocytes. nih.gov
Research has demonstrated that KHS 101 can override astrocyte-promoting signals. For instance, even in the presence of Bone Morphogenetic Protein 4 (BMP4), a factor known to induce astrogenesis, KHS 101 treatment significantly decreases the number of developing astrocytes. nih.gov This dual activity of promoting neurogenesis while preventing astrogliogenesis underscores its specificity in directing the lineage of neural progenitor cells. axonmedchem.comnih.gov
While this compound is established as a potent inducer of neuronal differentiation, axonmedchem.comnih.gov detailed characterization of the functional maturation of these induced neurons is an area of ongoing investigation. The process of neuronal maturation involves the development of electrophysiological properties, such as the ability to fire action potentials, and the formation of functional synaptic connections. nih.govnih.gov
Studies on neurons derived from stem cells show that functional maturation is a gradual process. This includes the expression of voltage-gated sodium (Nav) and potassium (Kv) channels, which are essential for generating action potentials. tocris.combio-techne.com Over time in culture, these neurons typically exhibit increased electrical activity and form synaptic networks. tocris.com Although KHS 101 accelerates the initial differentiation into neurons, nih.gov specific data on the electrophysiological profiles and synaptic integration of neurons generated through KHS 101 treatment are not yet extensively detailed in the available literature. General principles of in vitro neurogenesis suggest that after differentiation, these neurons would be expected to undergo a maturation process to become functionally active. rndsystems.com
In addition to its effects on neural progenitors, this compound exhibits significant antitumor activity in various cancer cell models. Its mechanism of action in cancer cells is distinct from its role in neuronal differentiation and primarily involves the disruption of cellular energy metabolism. researchgate.net
KHS 101 has demonstrated potent cytotoxic effects against a diverse range of glioblastoma multiforme (GBM) cell models, independent of their tumor subtype. researchgate.net This is particularly significant given the heterogeneity of GBM, which is a major challenge in its treatment. The compound selectively induces cell death in GBM cells without affecting the viability of non-cancerous brain cells. researchgate.net
The antitumor effect of KHS 101 in GBM is mediated by its interaction with the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1), also known as HSP60. researchgate.netresearchgate.net This interaction disrupts HSPD1's function, leading to the aggregation of proteins that are crucial for mitochondrial integrity and energy metabolism. researchgate.net Consequently, KHS 101 impairs both the mitochondrial bioenergetic capacity and glycolytic activity in GBM cells, causing a metabolic crisis that results in rapid and selective tumor cell death. researchgate.net
| GBM Cell Model Type | Effect of this compound | Mechanism of Action |
|---|---|---|
| Patient-Derived Primary GBM Cells | Induces rapid and selective cytotoxicity | Disruption of HSPD1, leading to impaired energy metabolism |
| Patient-Derived Recurrent GBM Cells | Promotes tumor cell death | Mitochondrial and glycolytic activity impairment |
| Established GBM Cell Lines | Reduces cell viability | Aggregation of mitochondrial proteins |
The antitumor activity of this compound extends to non-small cell lung cancer (NSCLC) cell lines. rndsystems.com Similar to its effect in GBM, KHS 101 impairs the growth of NSCLC cells by targeting the mitochondrial chaperone HSPD1. rndsystems.com
Treatment of various human NSCLC cell lines, including A549 and H460 models, with KHS 101 results in a significant, concentration-dependent reduction in cell proliferation. rndsystems.com The compound induces a rapid metabolic rewiring in these cells, characterized by a strong reduction in cellular basal respiration and ATP-coupled respiration, and a simultaneous increase in basal glycolysis. rndsystems.com This disruption of energy metabolism ultimately leads to cell death. rndsystems.com Research has identified HSPD1 as a crucial survival gene in NSCLC, making it a key therapeutic target for compounds like KHS 101. rndsystems.com
| NSCLC Cell Line | Reported Effect of this compound | Key Pathway Targeted |
|---|---|---|
| A549 | Significant reduction in cell proliferation | HSPD1-dependent energy metabolism |
| H460 | Significant reduction in cell proliferation | HSPD1-dependent energy metabolism |
| H1299 | Reduction in colony formation ability | Mitochondrial respiration and glycolysis |
| NCI-H1581 | High sensitivity, leading to reduced viability | HSPD1-dependent energy metabolism |
| LOU-NH91 | High sensitivity, leading to reduced viability | HSPD1-dependent energy metabolism |
Antitumor Activity of this compound in Cancer Cell Lines
Breast Cancer Cell Models
This compound has demonstrated inhibitory effects on the proliferation, migration, and invasive capabilities of breast cancer cells. The compound is reported to alter cell cycle progression and induce apoptosis in these cells. axonmedchem.com Its mechanism of action is linked to the destabilization of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) and the Hypoxia-Inducible Factor-1 alpha (HIF-1α) component of the HIF complex. axonmedchem.com
While the general effects have been described, specific quantitative data on the half-maximal inhibitory concentration (IC50) for widely studied breast cancer cell lines such as MCF-7 and MDA-MB-231 are not extensively detailed in the available peer-reviewed literature. However, a patent document concerning a novel TACC3 inhibitor, BO-264, provides comparative cell viability data. In the JIMT-1 breast cancer cell line, KHS 101 showed an IC50 of 2.14 µM. googleapis.com
Table 1: Effect of this compound on Breast Cancer Cell Viability
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| JIMT-1 | 2.14 | googleapis.com |
General Cytotoxic Effects and Cell Death Mechanisms
The cytotoxic effects of this compound are primarily directed towards cancerous cells, with a notable lack of effect on the viability of non-cancerous cell lines. nih.gov Studies have shown that KHS 101 promotes tumor cell death across diverse glioblastoma multiforme (GBM) cell models, irrespective of their tumor subtype, while not affecting non-cancerous brain cells. nih.govresearchgate.net
The primary mechanism of its cytotoxic action involves the disruption of the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1). nih.gov This interaction leads to the aggregation of proteins that are crucial for mitochondrial integrity and energy metabolism. nih.gov Consequently, both the mitochondrial bioenergetic capacity and glycolytic activity are selectively impaired in KHS 101-treated GBM cells. nih.gov This disruption of cellular energy metabolism is a key driver of the compound's anti-tumor effects.
In addition to its effects on glioblastoma, KHS 101 has been shown to reduce cell proliferation in human non-small cell lung cancer (NSCLC) cell lines in a concentration-dependent manner. nih.gov The specificity of this action was demonstrated by the lack of significant effect on cell growth by a non-targeting chemical analogue, HB072. nih.gov In NSCLC cells, KHS 101 was found to cause a significant reduction in cellular basal respiration and ATP-coupled respiration, accompanied by an increase in basal glycolysis, ultimately leading to cell death. nih.gov
The induction of apoptosis is a consistent outcome of KHS 101 treatment in cancer cells. axonmedchem.com In glioblastoma cells, treatment with KHS 101 leads to signs of elevated cell death, characterized by reduced cellularity and increased pyknosis. orientjchem.org
Exploratory In Vitro Applications of this compound (e.g., Antifungal Activity)
While direct studies on the antifungal activity of this compound are not prevalent in the current body of scientific literature, its chemical structure as a pyrimidine (B1678525) derivative suggests a potential for such applications. nih.govorientjchem.orgfrontiersin.orgasm.orgresearchgate.net The pyrimidine scaffold is a core component of various compounds that have demonstrated significant antifungal properties. nih.govorientjchem.orgfrontiersin.orgasm.orgresearchgate.net
Several classes of pyrimidine derivatives have been synthesized and successfully screened for their efficacy against a range of phytopathogenic fungi. nih.govresearchgate.net For instance, certain novel pyrimidine derivatives have exhibited potent fungicidal activities, in some cases exceeding that of commercial fungicides. nih.govresearchgate.net Furthermore, the pyrimidine-based anti-metabolite, 5-flucytosine, is a known antifungal agent used in clinical settings, typically in combination therapy. asm.org The structural relationship of KHS 101 to this class of compounds indicates that its potential as an antifungal agent could be a subject for future exploratory research.
In Vivo Efficacy Investigations of this compound in Preclinical Animal Models
Neuronal Differentiation Acceleration in Rodent Brain Models by this compound
Systemic administration of this compound has been shown to accelerate neuronal differentiation in the adult rat brain. researchgate.net The compound is capable of crossing the blood-brain barrier, and upon distribution to the brain, it leads to a significant increase in the differentiation of neural progenitor cells (NPCs). researchgate.netselleckchem.com Specifically, in vivo studies have demonstrated an acceleration of neuronal differentiation in the hippocampal dentate gyrus. researchgate.net
The mechanism underlying this effect is the interaction of KHS 101 with TACC3. researchgate.net This interaction promotes cell cycle exit and activates a neuronal differentiation program in NPCs. researchgate.net In addition to promoting neuronal differentiation, KHS 101 has also been observed to suppress astrocyte formation in cultured NPCs, indicating a specific lineage-directing activity. researchgate.net
Tumor Growth Reduction in Murine Xenograft Models by this compound
This compound has demonstrated significant efficacy in reducing tumor growth in murine xenograft models, particularly those of glioblastoma. Systemic administration of the compound has been shown to reduce tumor growth and increase survival in mice bearing these tumors. selleckchem.com The anti-tumor activity in these models is associated with a marked reduction in tumor cell proliferation. hud.ac.uk
While the in vivo efficacy of KHS 101 has been most thoroughly documented in glioblastoma models, its demonstrated in vitro activity against other cancer types, such as non-small cell lung cancer, suggests potential for broader applications. nih.gov However, comprehensive in vivo studies in xenograft models of other cancers are not as extensively reported in the current literature. A study on a novel, more potent TACC3 inhibitor, BO-264, has shown anti-tumor effectiveness in breast cancer xenografts, which may indirectly suggest the potential of targeting TACC3 in this cancer type. googleapis.com
Glioblastoma Patient-Derived Xenograft (PDX) Models
The anti-tumor effects of this compound have been validated in clinically relevant glioblastoma patient-derived xenograft (PDX) models. In two distinct intracranial PDX tumor models, systemic administration of KHS 101 led to a reduction in tumor growth and an increase in the survival of the tumor-bearing mice. nih.gov
In these models, KHS 101-treated tumors exhibited clear signs of increased cell death, including reduced cellularity and increased pyknosis. orientjchem.org Furthermore, in a highly invasive GBM xenograft model, treatment with KHS 101 markedly reduced both the frontal-to-caudal tumor expansion and the invasion of tumor cells across the corpus callosum. orientjchem.org These findings underscore the compound's potential to not only inhibit tumor growth but also to control the local invasion of glioblastoma cells in the brain.
Based on the conducted research, there is no publicly available scientific literature detailing the preclinical pharmacological efficacy of this compound in cancer xenograft models or the evaluation of its preclinical biomarkers of efficacy. The search for information on these specific topics did not yield any relevant studies or data.
Therefore, the requested article with the specified outline and content cannot be generated at this time due to the absence of foundational research findings in the public domain.
Structure Activity Relationship Sar and Chemical Optimization of Khs 101 Hydrochloride Derivatives
Synthetic Methodologies for KHS 101 Hydrochloride and its Analogs
The synthesis of this compound and its analogs is crucial for exploring the structure-activity relationships. The core structure, N4-isobutyl-N2-((2-phenylthiazol-4-yl)methyl)pyrimidine-2,4-diamine, allows for several points of modification. nih.gov While specific, large-scale synthetic campaigns for KHS 101 analogs are not extensively detailed in the public literature, plausible synthetic strategies can be devised based on established chemical principles and related molecular scaffolds.
A key synthetic challenge is the efficient coupling of the substituted pyrimidine (B1678525) core with the thiazole (B1198619) moiety. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, could provide a highly efficient and versatile method for forging the C-N bond between the 2-amino position of the pyrimidine and the (2-phenylthiazol-4-yl)methanamine side chain. nih.gov This approach would be amenable to creating a library of analogs by varying both the pyrimidine and thiazole coupling partners.
For target identification studies, specialized analogs have been synthesized. For instance, a derivative of KHS 101 incorporating a photo-reactive benzophenone (B1666685) group and an alkyne handle (KHS101-BP) was created. This photo-affinity probe was designed to form a covalent bond with its protein target upon UV irradiation, enabling subsequent identification via click chemistry with a reporter tag, which successfully identified Transforming Acidic Coiled-Coil containing protein 3 (TACC3) as a binding partner.
A hypothetical synthetic scheme for KHS 101 analogs could involve the steps outlined in the table below.
Table 1: Hypothetical Reagents for Analog Synthesis This table presents a conceptual pathway and does not represent a single, validated synthesis.
| Step | Reaction Type | Starting Material | Key Reagent | Product |
|---|---|---|---|---|
| 1 | Thiazole Formation | Thiobenzamide | 1,3-Dichloroacetone | 2-Phenyl-4-(chloromethyl)thiazole |
| 2 | Amination | 2-Phenyl-4-(chloromethyl)thiazole | Phthalimide, Potassium salt | Phthalimide-protected aminomethylthiazole |
| 3 | Deprotection | Phthalimide-protected aminomethylthiazole | Hydrazine | (2-Phenylthiazol-4-yl)methanamine |
| 4 | Pyrimidine Synthesis | 2,4-Dichloropyrimidine | Isobutylamine | 2-Chloro-N-isobutylpyrimidin-4-amine |
Design Principles for this compound Analogs to Enhance Target Selectivity and Potency
KHS 101 is known to interact with at least two distinct proteins: TACC3 and the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1, also known as Hsp60). nih.govhud.ac.uk The design of analogs with enhanced selectivity and potency relies on exploiting structural differences between these targets and other proteins.
Key design principles include:
Shape Complementarity: Analogs should be designed to maximize contacts within the binding pockets of TACC3 or HSPD1. High-resolution structural data of the target proteins, ideally co-crystallized with KHS 101, would guide modifications to improve the fit.
Electrostatic Optimization: The distribution of charges on the KHS 101 molecule can be tuned to complement the electrostatic potential of the target's binding site. This involves introducing or modifying polar groups to form favorable hydrogen bonds or ionic interactions, while minimizing repulsive clashes. nih.gov
Targeting Unique Subpockets: Analogs can be designed to extend into adjacent subpockets that are unique to the desired target (e.g., TACC3) but absent in off-targets. This can dramatically increase selectivity.
Modulating Flexibility: The rigidity or flexibility of the linker between the pyrimidine and thiazole rings can be altered. A more rigid linker might lock the molecule into a bioactive conformation, increasing potency, but could also prevent binding if the conformation is incorrect.
Exploiting Water Networks: Displacing high-energy water molecules from a binding site upon ligand binding can be entropically favorable. nih.gov Designing analogs that can occupy these water-filled pockets is a strategy to enhance binding affinity.
Given that KHS 101's effects on glioblastoma are primarily mediated through HSPD1 disruption, nih.govleeds.ac.ukhud.ac.uk while its neurogenic effects are linked to TACC3, hud.ac.uksigmaaldrich.com analogs could be designed to selectively favor one interaction over the other, leading to more targeted therapeutic agents.
Comprehensive SAR Profiling of this compound Analogs
A comprehensive SAR profile is established by systematically modifying different parts of the KHS 101 scaffold and measuring the resulting biological activity. This process identifies which chemical groups are essential for activity and which can be altered to fine-tune properties. The KHS 101 molecule can be divided into several key regions for modification: the phenyl ring, the thiazole ring, the pyrimidine core, and the isobutyl group.
Although a detailed SAR study for KHS 101 has not been published, a hypothetical SAR table can illustrate the principles. Activity could be measured by inhibition of HSPD1 chaperone function or by assessing TACC3-dependent cellular effects. nih.govaacrjournals.org
Table 2: Hypothetical Structure-Activity Relationship (SAR) for KHS 101 Analogs This table is illustrative and based on general medicinal chemistry principles.
| Modification Region | R-Group Substitution | Predicted Impact on Activity | Rationale |
|---|---|---|---|
| Phenyl Ring | Unsubstituted (H) | Baseline Activity | Establishes baseline for comparison. |
| 4-Fluoro (4-F) | Potentially Increased | Can improve metabolic stability and binding through halogen bonding. | |
| 4-Methoxy (4-OCH3) | Potentially Decreased | Increased bulk may cause steric clash in the binding pocket. | |
| Isobutyl Group | Cyclopropyl | Potentially Increased | Introduces rigidity and can improve metabolic stability. |
| tert-Butyl | Potentially Decreased | Increased steric bulk may be poorly tolerated. |
| Pyrimidine Core | Replacement with Pyridine | Likely Decreased | Alters the core electronics and hydrogen bonding pattern, likely disrupting key interactions. |
SAR studies on other pyrimidine-2,4-diamine series have shown that substitutions on the pyrimidine and the attached aryl rings are critical for potency and selectivity against protein kinases, highlighting the importance of these regions for molecular recognition. nih.gov
Computational Chemistry and Molecular Modeling of this compound and its Interactions
Computational tools are indispensable for understanding how KHS 101 interacts with its targets at a molecular level and for designing improved analogs in a rational, cost-effective manner. thebraintumourcharity.org
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. Docking KHS 101 into the crystal structures or homology models of TACC3 and HSPD1 would generate plausible binding poses. nih.gov These models can:
Identify Key Interactions: Reveal specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or pi-stacking with the phenyl, thiazole, and pyrimidine rings of KHS 101.
Explain SAR Data: Provide a structural rationale for why certain modifications increase or decrease activity.
Guide Analog Design: Suggest new modifications to the KHS 101 scaffold that could form additional favorable interactions with the target, thereby increasing potency or selectivity.
For example, docking studies could reveal whether the phenyl ring of KHS 101 binds in a deep hydrophobic pocket or is solvent-exposed, guiding decisions on what substitutions to explore.
A pharmacophore model is an abstract 3D representation of the essential chemical features required for a molecule to be active at a specific biological target. mdpi.com For KHS 101, a pharmacophore model would be generated by identifying the spatial arrangement of key features such as:
Hydrogen bond donors (e.g., the secondary amines).
Hydrogen bond acceptors (e.g., the pyrimidine nitrogens).
Aromatic rings (the phenyl and thiazole groups).
Hydrophobic features (the isobutyl group).
This model serves as a 3D query to screen large virtual libraries of compounds to identify novel, structurally diverse molecules that possess the same essential features and are therefore likely to exhibit similar biological activity. aacrjournals.orgdrugbank.com This "scaffold hopping" can lead to the discovery of new chemical series with potentially better properties than the original KHS 101 scaffold.
Before committing to the costly synthesis of new analogs, their preclinical pharmacokinetic (PK) properties—often grouped under the acronym ADME (Absorption, Distribution, Metabolism, Excretion)—can be predicted using computational models. nih.govmdpi.com This process helps to filter out compounds that are likely to fail later in development due to poor drug-like properties. Research has already indicated that KHS 101 itself can cross the blood-brain barrier, a critical PK property for a neuro-active or brain cancer compound. leeds.ac.ukthebraintumourcharity.org
Table 3: Typical In Silico Predicted Pharmacokinetic Properties for Prioritizing Analogs
| Property | Description | Desired Range for CNS Drug |
|---|---|---|
| LogP | Octanol-water partition coefficient; measure of lipophilicity. | 1.0 - 3.5 |
| LogD at pH 7.4 | Distribution coefficient at physiological pH. | 1.0 - 3.0 |
| TPSA | Topological Polar Surface Area; predicts membrane permeability. | < 90 Ų |
| Aqueous Solubility | The maximum concentration of a compound in water. | > -4 (logS) |
| BBB Permeation | Blood-Brain Barrier penetration. | High (Positive in predictive models) |
| CYP450 Inhibition | Potential to inhibit major drug-metabolizing enzymes. | Low (Predicted non-inhibitor) |
By calculating these properties for a virtual library of KHS 101 analogs, researchers can prioritize the synthesis of compounds that have a high probability of both being active and possessing favorable pharmacokinetic profiles. nih.gov
Pharmacokinetic and Pharmacodynamic Characterization of Khs 101 Hydrochloride in Preclinical Systems
Absorption and Distribution Studies of KHS 101 Hydrochloride in Animal Models
Brain Penetration Assessment of this compound
This compound has been described as a brain-penetrable molecule. axonmedchem.com However, specific preclinical studies quantifying the extent and rate of its passage across the blood-brain barrier in animal models are not available in published literature. Data regarding its concentration in the central nervous system relative to plasma concentrations, which would be essential for understanding its potential neurological effects, has not been reported.
Tissue Distribution Profiling of this compound
There is no publicly available data from preclinical studies in animal models that characterizes the distribution of this compound into various tissues and organs. Such studies would typically provide information on the compound's concentration in tissues such as the liver, kidneys, heart, lungs, and muscle over time, offering insights into its potential sites of action and accumulation.
Metabolism and Excretion Pathways of this compound in Preclinical Species
Identification of this compound Metabolites
No studies have been published that identify the metabolites of this compound in preclinical species. The metabolic pathways, including potential Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, have not been elucidated.
In Vitro and In Vivo Metabolic Stability of this compound
Information regarding the metabolic stability of this compound, determined through either in vitro assays (such as incubation with liver microsomes) or in vivo studies in animal models, is not available in the scientific literature.
Pharmacodynamic Biomarker Discovery and Validation for this compound
While this compound is known to interact with TACC3 to induce neuronal differentiation, creative-bioarray.combio-techne.com there are no published studies on the discovery or validation of specific pharmacodynamic biomarkers for this compound in preclinical systems. Such biomarkers would be crucial for assessing the biological effect of this compound in relation to its concentration and for guiding further development.
Cellular and Molecular Biomarkers of TACC3 and HSPD1 Modulation by this compound
This compound exerts its cellular effects through the modulation of key proteins involved in cell division and mitochondrial function, namely Transforming Acidic Coiled-Coil containing protein 3 (TACC3) and Heat Shock Protein Family D Member 1 (HSPD1). The interaction of this compound with these targets triggers a cascade of downstream cellular and molecular events that serve as biomarkers of its activity.
Treatment of cells with this compound leads to a discernible, time-dependent reduction in the protein levels of TACC3. A significant decrease in TACC3 protein stability has been observed following treatment, with a notable threefold drop in TACC3 protein levels occurring at 8 hours post-treatment nih.gov. This reduction in TACC3 levels is a key molecular biomarker of this compound's engagement with its target.
In addition to its effects on TACC3, this compound directly inhibits the enzymatic activity of the mitochondrial chaperone HSPD1. This inhibition is dose-dependent, with a half-maximal inhibitory concentration (IC50) of 14.4 μM for the disruption of HSPD1's substrate refolding activity biorxiv.org. The inhibition of HSPD1 function leads to the aggregation of metabolic enzymes within the mitochondria, impairing cellular energy metabolism biorxiv.org.
The modulation of TACC3 and HSPD1 by this compound initiates a series of downstream cellular responses. A prominent biomarker of this activity is the induction of a significant autophagic response in glioblastoma cells, which precedes the reduction in TACC3 levels. This is characterized by the pronounced development of intracellular vacuoles and an increase in the LC3B-positive autophagosomal compartment. Furthermore, treatment with this compound leads to the induction of apoptosis. Key molecular biomarkers of this process include a marked increase in caspase 3/7 activation, elevated expression of the pro-apoptotic protein Harakiri (HRK), and an accumulation of Annexin V-positive cells, indicating phosphatidylserine externalization on the cell surface.
| Biomarker Category | Specific Biomarker | Effect of this compound | Quantitative Details |
|---|---|---|---|
| Target Engagement | TACC3 Protein Levels | Decrease | 3-fold drop at 8 hours post-treatment nih.gov |
| Target Engagement | HSPD1 Enzymatic Activity | Inhibition | IC50 = 14.4 μM biorxiv.org |
| Cellular Response | Autophagy | Induction | Increased LC3B-positive autophagosomes |
| Cellular Response | Apoptosis | Induction | Increased caspase 3/7 activation, increased HRK expression, accumulation of Annexin V-positive cells |
| Molecular Consequence | Metabolic Enzyme Aggregation | Induction | Observed in mitochondrial fractions |
Preclinical Efficacy Biomarkers in Disease Models Treated with this compound
The antitumor activity of this compound has been evaluated in preclinical models of glioblastoma, where several key efficacy biomarkers have been identified. These biomarkers demonstrate the compound's ability to impact tumor growth, proliferation, invasion, and ultimately, the survival of treated animals.
Systemic administration of this compound in intracranial patient-derived xenograft tumor models in mice has been shown to significantly reduce tumor growth hud.ac.uknih.govwhiterose.ac.ukselleckchem.com. Histological analysis at the study endpoint revealed a notable decrease in tumor size in animals treated with this compound, with an approximately twofold reduction in tumor volume compared to vehicle-treated controls hud.ac.ukwhiterose.ac.uk. This reduction in tumor burden is a primary biomarker of the compound's in vivo efficacy.
Consistent with its impact on tumor growth, this compound treatment leads to a marked reduction in tumor cell proliferation. This is evidenced by a decrease in the expression of the proliferation marker Ki67 in tumor tissues from treated animals researchgate.net. The reduction in Ki67-positive cells serves as a direct biomarker of the compound's cytostatic effects within the tumor microenvironment.
In addition to inhibiting growth and proliferation, this compound has been observed to impede the invasive capacity of glioblastoma cells. In preclinical models, treatment with the compound markedly reduces the invasion of tumor cells across the corpus callosum, a common route of infiltration for this aggressive brain tumor. A reduction of twofold or greater in corpus callosum invasion has been reported whiterose.ac.ukmedchemexpress.com.
| Efficacy Parameter | Biomarker | Effect of this compound | Quantitative Details |
|---|---|---|---|
| Tumor Growth | Tumor Volume/Size | Reduction | ~2-fold decrease in tumor size hud.ac.ukwhiterose.ac.uk |
| Cell Proliferation | Ki67 Expression | Decrease | Reduced staining in tumor tissue researchgate.net |
| Tumor Invasion | Corpus Callosum Invasion | Reduction | ≥2-fold reduction whiterose.ac.ukmedchemexpress.com |
| Survival | Overall Survival | Increase | Markedly increased survival in tumor-bearing animals nih.govwhiterose.ac.ukselleckchem.com |
Advanced Methodologies for Khs 101 Hydrochloride Research
Omics-Based Approaches to Elucidate KHS 101 Hydrochloride Effects
Omics technologies provide a comprehensive and unbiased approach to understanding the multifaceted effects of this compound on cellular systems. By analyzing the global changes in genes, proteins, and metabolites, researchers can uncover the complex mechanisms of action of this compound.
Transcriptomics Analysis of Gene Expression Modulation by this compound
Transcriptomics studies, which analyze the complete set of RNA transcripts in a cell, have been instrumental in revealing the gene expression changes induced by this compound. In studies involving glioblastoma (GBM) cells, gene expression analysis was a key method used to identify the mechanisms behind the anti-GBM activity of KHS 101. hud.ac.uk It was observed that KHS 101 treatment led to the induction of DDIT3, a key factor in the mitochondrial unfolded protein response, both in laboratory cell cultures and in living organisms. biorxiv.org
In a different context, a study on the role of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) in chondrocyte differentiation found that the TACC3 inhibitor KHS 101 promoted the expression of p38. patsnap.com This suggests that TACC3 may influence chondrocyte differentiation through the p38 signaling pathway. patsnap.com These findings highlight the power of transcriptomics in identifying the diverse signaling pathways modulated by this compound in different cell types.
Proteomics Profiling to Identify Protein Changes Induced by this compound
Proteomics, the large-scale study of proteins, offers a direct window into the functional changes occurring within a cell following treatment with this compound. In breast cancer research, quantitative multiplexed proteomic analysis using tandem mass tags (TMTs) revealed that KHS 101 alters multiple biological processes and signaling pathways. nih.gov Notably, the study found a significant reduction in the expression of the mitotic kinases Aurora A and Polo-like kinase 1 (PLK1), both of which are closely associated with TACC3. nih.gov
Further research in glioblastoma has shown that KHS 101 promotes the aggregation of proteins that are crucial for regulating mitochondrial integrity and energy metabolism. nih.govcam.ac.uk This disruption of the mitochondrial chaperone heat shock protein family D member 1 (HSPD1) is a key aspect of its cytotoxic effects. nih.govresearchgate.net These proteomic findings provide crucial insights into the molecular targets and downstream protein alterations that mediate the effects of this compound.
Metabolomics Signatures Associated with this compound Treatment
Metabolomics, which involves the comprehensive analysis of small molecule metabolites, can reveal the biochemical fingerprint of a cell's response to a compound like this compound. nih.gov Studies have shown that KHS 101 disrupts energy metabolism in human glioblastoma cells. hud.ac.uknih.govcam.ac.uk Specifically, it impairs both mitochondrial bioenergetic capacity and glycolytic activity, leading to an energy crisis within the cancer cells. nih.govcam.ac.ukresearchgate.net This is consistent with the observation that KHS 101 targets the mitochondrial chaperone HSPD1, which plays a critical role in mitochondrial metabolism. researchgate.netresearchgate.net
The metabolic signatures identified through these studies, such as alterations in glucose and amino acid metabolism, provide a detailed picture of the metabolic pathways perturbed by this compound. researchgate.netmdpi.comnih.gov These findings underscore the importance of metabolomics in understanding the functional consequences of targeting specific cellular pathways.
Biophysical Techniques for this compound-Target Interaction Studies
A variety of biophysical techniques are employed to directly study the interaction between this compound and its molecular targets. These methods provide quantitative data on binding affinity, kinetics, and target engagement within the cellular environment.
One of the primary targets of KHS 101 is Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3). hud.ac.uknih.govselleckchem.comcreative-bioarray.combio-techne.commedchemexpress.comaxonmedchem.comadooq.comtocris.com Drug-Affinity Responsive Target Stability (DARTS) and the Cellular Thermal Shift Assay (CETSA) are two powerful techniques that have been used to confirm TACC3 as a biologically relevant target of KHS 101 and its analogs. nih.gov CETSA, in particular, is a valuable tool for verifying target engagement in living cells by measuring the thermal stabilization of a protein upon ligand binding. nih.govcetsa.org
In addition to TACC3, affinity-based target identification has revealed a physical interaction between KHS 101 and the mitochondrial chaperone HSPD1 in glioblastoma cells. hud.ac.uk The functional relevance of this interaction was further supported by in vitro assays showing that KHS 101 inhibits the refolding activity of the HSPD1/HSPE1 complex in a concentration-dependent manner. hud.ac.uk
The table below summarizes the biophysical techniques used in this compound research and their key findings.
| Biophysical Technique | Target Protein | Key Finding |
| Drug-Affinity Responsive Target Stability (DARTS) | TACC3 | Confirmed as a biologically relevant target of KHS 101 analogs. nih.gov |
| Cellular Thermal Shift Assay (CETSA) | TACC3 | Confirmed as a biologically relevant target of KHS 101 analogs. nih.gov |
| Affinity-Based Target Identification | HSPD1 | Identified a physical interaction between KHS 101 and HSPD1 in GBM cells. hud.ac.uk |
| In Vitro Chaperone Activity Assay | HSPD1/HSPE1 Complex | KHS 101 inhibits the substrate refolding activity of the complex. hud.ac.uk |
Advanced Imaging and Microscopy Techniques for this compound Studies
Advanced imaging techniques are crucial for visualizing the cellular and subcellular effects of this compound in real-time and with high resolution.
Live-Cell Imaging of this compound Cellular Effects
Live-cell imaging allows researchers to monitor the dynamic processes within living cells upon treatment with this compound. nih.govnews-medical.net This technique has been instrumental in observing the phenotypic changes induced by the compound. For instance, in glioblastoma cells, live-cell imaging has captured the process of lethal cellular degradation and the aggregation of specific proteins. researchgate.net In studies on neural progenitor cells, live-cell imaging has been used to observe the morphological changes associated with neuronal differentiation. medchemexpress.com
Furthermore, live-cell imaging can be combined with fluorescent biosensors to monitor specific cellular events. nih.gov For example, monitoring changes in mitochondrial membrane potential or the localization of specific proteins can provide a more detailed understanding of the compound's mechanism of action. nih.gov The ability to observe these effects as they happen in living cells provides invaluable insights that complement the data obtained from omics and biophysical studies. nih.gov
Quantitative Histopathology in this compound Treated Tissues
Quantitative histopathology plays a crucial role in elucidating the cellular and tissue-level effects of this compound. This methodology allows for the objective measurement of changes within tissues following treatment, providing robust data on the compound's biological activity. Research has primarily focused on two main areas: neurogenesis in the adult brain and the impact on glioblastoma tumor models.
In the context of neurogenesis, studies have utilized quantitative immunohistochemistry to assess the influence of this compound on the differentiation of neural progenitor cells (NPCs) within the hippocampal dentate gyrus of adult rats. nih.gov One key study involved tracking the fate of newly born cells using the proliferation marker Bromodeoxyuridine (BrdU) in combination with the mature neuron marker NeuN. nih.gov Following systemic administration of this compound, a significant increase in the number of new neurons was observed. nih.gov Histological analysis of brain sections from animals treated with the compound revealed a higher percentage of BrdU-positive cells that also expressed NeuN, indicating an acceleration of neuronal differentiation compared to vehicle-treated controls. nih.gov This provides direct evidence of the compound's ability to promote the maturation of progenitor cells into a neuronal lineage in a living organism. nih.govrndsystems.com
Furthermore, quantitative histopathological analysis has been instrumental in evaluating the anti-tumor efficacy of this compound in preclinical models of glioblastoma. medchemexpress.comnih.gov In studies using patient-derived glioblastoma xenografts in mice, histological examination of tumor tissues post-treatment showed significant effects on tumor growth and cellularity. medchemexpress.com KHS 101-treated tumors displayed a marked reduction in size and a twofold decrease in tumor cell proliferation when compared to tumors from vehicle-treated animals. medchemexpress.com The analysis also revealed signs of increased cell death, characterized by reduced cellularity and a higher incidence of pyknosis, within the tumors treated with the compound. medchemexpress.com These findings highlight the compound's cytotoxic effects on glioblastoma cells and its ability to inhibit tumor expansion. nih.govmedkoo.com
Detailed Research Findings
The following tables summarize the key quantitative histopathological findings from studies investigating this compound.
Table 1: Quantitative Analysis of Neuronal Differentiation in the Adult Rat Hippocampus
This table details the observed effects of this compound on the differentiation of neural progenitor cells in the dentate gyrus.
| Parameter Measured | Marker Used | Observation in KHS 101 Treated Group | Reference |
| Neuronal Differentiation | BrdU/NeuN double-labeling | Significant increase in BrdU/NeuN double-positive cells | nih.gov |
| Neural Progenitor Cell Fate | Immunohistochemistry | Acceleration of differentiation into mature neurons | nih.govrndsystems.comrndsystems.com |
| Astrocyte Formation | --- | Suppressed | rndsystems.combio-techne.comcreative-bioarray.com |
Table 2: Histopathological Effects of this compound on Glioblastoma Xenografts
This table presents the quantitative outcomes of this compound treatment on glioblastoma tumors in mouse models.
| Parameter Measured | Histological Observation | Quantitative Finding | Reference |
| Tumor Growth | Histological endpoint analysis | Significantly decreased tumor size | medchemexpress.com |
| Cell Proliferation | Immunohistochemistry | Markedly reduced (about twofold) | medchemexpress.com |
| Cell Death | H&E Staining | Reduced cellularity and increased pyknosis | medchemexpress.com |
| Tumor Invasion | Vimentin Staining | Markedly reduced corpus callosum invasion | medchemexpress.com |
Interactions and Combination Strategies Involving Khs 101 Hydrochloride in Preclinical Research
Synergistic or Antagonistic Interactions of KHS 101 Hydrochloride with Other Preclinical Agents
Currently, there is a lack of published preclinical studies specifically investigating the synergistic or antagonistic interactions of this compound with other therapeutic agents. The primary focus of existing research has been on its standalone effects as a selective inducer of neuronal differentiation and its anti-proliferative properties in cancer models through the inhibition of Transforming Acidic Coiled-Coil-Containing Protein 3 (TACC3). medchemexpress.comrndsystems.comtocris.com
However, the known mechanisms of action of TACC3 inhibitors like this compound provide a rationale for potential combination therapies. TACC3 is a multifaceted protein involved in critical cellular processes such as microtubule dynamics, cell cycle progression, and gene transcription. nih.govtandfonline.com Its inhibition can lead to mitotic arrest, apoptosis, and DNA damage. aacrjournals.org These effects suggest that this compound could exhibit synergistic effects when combined with other classes of anti-cancer drugs. For instance, its ability to induce DNA damage could potentially sensitize cancer cells to DNA-damaging agents or PARP inhibitors.
Furthermore, studies on TACC3 have indicated a correlation between its expression levels and the tumor immune microenvironment. In lung adenocarcinoma, high TACC3 expression is associated with immune infiltration and the expression of immune checkpoint genes. nih.gov This raises the possibility of combining TACC3 inhibitors like this compound with immune checkpoint inhibitors, a strategy that has shown promise for other targeted therapies. nih.gov The goal of such a combination would be to simultaneously target tumor cell proliferation and enhance the anti-tumor immune response.
It is important to note that without direct experimental evidence, these potential synergies remain theoretical. Preclinical studies designed to test these hypotheses are necessary to determine the actual nature of the interactions and to identify optimal combination partners for this compound.
| Compound/Agent Class | Theoretical Interaction with this compound | Rationale |
| DNA-damaging agents | Synergistic | TACC3 inhibition can induce DNA damage, potentially lowering the threshold for cell death when combined with agents that also damage DNA. aacrjournals.org |
| PARP inhibitors | Synergistic | Similar to DNA-damaging agents, the DNA damage caused by TACC3 inhibition could create a synthetic lethal interaction with PARP inhibitors in certain cancer contexts. |
| Immune checkpoint inhibitors | Synergistic | High TACC3 expression is linked to immune infiltration and checkpoint gene expression, suggesting that its inhibition may modulate the tumor microenvironment and enhance the efficacy of immunotherapies. nih.gov |
| Microtubule-targeting agents | Potentially synergistic or antagonistic | As TACC3 is involved in microtubule dynamics, combining its inhibitor with other microtubule-targeting agents could lead to enhanced mitotic catastrophe (synergy) or unforeseen antagonistic effects. tandfonline.com |
Investigation of Resistance Mechanisms to this compound in In Vitro Models
As of the latest available research, there are no published studies that have specifically investigated or identified mechanisms of resistance to this compound in in vitro cancer models. The development of drug resistance is a common phenomenon in oncology, and it can be either intrinsic (pre-existing) or acquired (developing in response to treatment). youtube.com
In the absence of direct research on this compound resistance, it is possible to hypothesize potential mechanisms based on what is known about resistance to other targeted therapies, particularly other kinase inhibitors. nih.gov General mechanisms of drug resistance in cancer cells include:
Target Alteration: Mutations in the TACC3 gene could potentially alter the binding site of this compound, thereby reducing its inhibitory effect.
Bypass Pathway Activation: Cancer cells can develop resistance by upregulating parallel signaling pathways that compensate for the inhibition of the primary target. For instance, if TACC3 inhibition blocks one pathway leading to proliferation, cells might activate an alternative pathway to achieve the same end.
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can actively transport this compound out of the cancer cells, reducing its intracellular concentration and efficacy. nih.gov
Phenotypic Plasticity: Cancer cells can undergo phenotypic changes, such as epithelial-to-mesenchymal transition (EMT), which can confer resistance to various therapies. pnas.org
To formally investigate resistance to this compound, researchers could develop resistant cell lines in vitro by exposing cancer cells to gradually increasing concentrations of the compound over an extended period. bio-techne.com These resistant cell lines could then be analyzed using genomic, transcriptomic, and proteomic approaches to identify the specific molecular changes that confer resistance.
Strategies to Overcome Resistance or Enhance this compound Efficacy in Preclinical Models
Given that specific resistance mechanisms to this compound have not yet been identified, strategies to overcome resistance are currently theoretical. However, general approaches to combat drug resistance and enhance the efficacy of targeted therapies can be considered in the context of TACC3 inhibition.
One primary strategy is the use of combination therapies , as discussed in section 7.1. By targeting multiple pathways simultaneously, combination therapies can reduce the likelihood of resistance emerging. For example, combining this compound with an inhibitor of a potential bypass pathway could be an effective approach. nih.gov
The development of next-generation inhibitors is another key strategy. Research has already identified other TACC3 inhibitors, such as BO-264, which has demonstrated superior antiproliferative activity compared to KHS 101 in some preclinical models of breast cancer. aacrjournals.org Such novel inhibitors might have different binding properties or be less susceptible to certain resistance mechanisms.
Furthermore, a deeper understanding of the TACC3 interactome could reveal novel targets to co-inhibit with this compound. For instance, TACC3 is known to interact with KIFC1 and the NuRD complex to promote tumor progression. nih.gov Targeting these interaction partners in combination with this compound could represent a rational strategy to enhance its anti-cancer effects and potentially circumvent resistance.
Another avenue of exploration is to enhance the efficacy of TACC3 inhibition by modulating cellular differentiation processes. Since this compound was initially identified as an inducer of neuronal differentiation, combining it with other agents that promote differentiation could potentially shift cancer cells to a less malignant and more treatment-sensitive state. nih.gov
| Strategy | Description | Potential Application for this compound |
| Combination Therapy | Using multiple drugs that target different pathways to prevent or overcome resistance. | Combining this compound with inhibitors of potential bypass pathways, DNA damage repair, or with immunotherapies. nih.gov |
| Next-Generation Inhibitors | Developing new inhibitors with improved potency, selectivity, or ability to overcome resistance mutations. | The development of more potent TACC3 inhibitors like BO-264 provides an alternative that may be more effective in certain contexts. aacrjournals.org |
| Targeting Interaction Partners | Inhibiting proteins that interact with the primary drug target to disrupt its function more completely. | Co-targeting TACC3 interaction partners like KIFC1 or components of the NuRD complex. nih.gov |
| Inducing Differentiation | Pushing cancer cells towards a more differentiated and less aggressive state. | Combining this compound with other differentiation-inducing agents to enhance its therapeutic effect. nih.gov |
Ultimately, the successful clinical development of this compound, or any TACC3 inhibitor, will likely depend on a comprehensive understanding of its interactions with other drugs and the proactive development of strategies to address the inevitable challenge of drug resistance.
Future Directions and Unanswered Questions in Khs 101 Hydrochloride Research
Exploration of KHS 101 Hydrochloride Therapeutic Potential in Additional Preclinical Disease Models
Initial preclinical studies have compellingly demonstrated the efficacy of this compound in models of glioblastoma (GBM) and breast cancer. nih.govnih.gov In patient-derived GBM xenograft models in mice, systemic administration of KHS 101 led to a significant reduction in tumor growth and increased survival, with the compound successfully crossing the blood-brain barrier. selleckchem.comleeds.ac.uk The compound was found to be cytotoxic to a diverse range of GBM cell models, irrespective of their molecular subtype. nih.govhud.ac.uk In breast cancer cells, KHS 101 has been shown to suppress cell proliferation, migration, and the epithelial-mesenchymal transition (EMT). axonmedchem.com
Given its demonstrated ability to induce neuronal differentiation in hippocampal neural progenitor cells, a significant future avenue is the exploration of its therapeutic potential in neurodegenerative disorders. selleckchem.comtocris.comaxonmedchem.com Models for conditions such as Huntington's disease and Parkinson's disease, which are characterized by the loss of specific neuronal populations, would be logical starting points. tocris.com Furthermore, its capacity to suppress astrocyte formation could be investigated in the context of diseases where reactive gliosis is a contributing factor to pathology. tocris.com
Beyond oncology and neurodegeneration, its impact on metabolic pathways suggests that its utility in metabolic disorders could also be a novel area of investigation.
Elucidation of Broader Biological Networks Modulated by this compound
The known biological targets of this compound include TACC3 and the mitochondrial chaperone HSPD1. hud.ac.uknih.gov However, the full spectrum of its interactions within the cellular machinery is likely more complex. Future research must aim to unravel the broader biological networks that are modulated by this compound.
Quantitative multiplexed proteomic analyses have already revealed that KHS 101 alters multiple signaling pathways. nih.gov For instance, treatment of breast cancer cells with KHS 101 resulted in the downregulation of key mitotic kinases such as Aurora A and Polo-like kinase 1 (PLK1), which are known to be associated with TACC3. nih.gov In glioblastoma cells, KHS 101's interaction with HSPD1 leads to the aggregation of proteins involved in mitochondrial integrity and energy metabolism, effectively crippling the cell's power supply. nih.govhud.ac.uk The compound also indirectly destabilizes the HIF-1α component of the HIF complex. axonmedchem.com
Future studies should employ systems biology approaches, integrating transcriptomics, proteomics, and metabolomics to create a comprehensive map of the cellular response to this compound. This will help in identifying downstream effectors, feedback loops, and potential off-target effects, providing a more holistic understanding of its mechanism of action.
| Target/Pathway | Known Effect of KHS 101 HCl | Cell/Model Type |
| TACC3 | Inhibition/Destabilization | Breast Cancer, Neural Progenitors |
| HSPD1 | Disruption of chaperone function | Glioblastoma |
| Mitochondrial Metabolism | Impairment of bioenergetic capacity | Glioblastoma |
| HIF-1α | Destabilization | Breast Cancer |
| Aurora A / PLK1 | Reduced expression | Breast Cancer |
| Neuronal Differentiation | Induction | Hippocampal Neural Progenitors |
Development of Novel Analogs with Enhanced Specificity and Potency for this compound
While this compound has shown promise, the development of analogs with improved pharmacological properties is a crucial step in its journey towards clinical application. Medicinal chemistry efforts can focus on enhancing its specificity for its primary targets, TACC3 and HSPD1, to minimize potential off-target effects. Increasing potency would allow for lower effective doses, which could, in turn, reduce the potential for toxicity.
A study focused on this area has already yielded promising results, with the synthesis of fifteen novel analogs. nih.gov One particular analog, designated as compound 7g , demonstrated approximately ten times the antiproliferative activity of the parent KHS 101 in various cancer cell lines. nih.gov In a U87 glioblastoma xenograft model, compound 7g led to a 72.7% reduction in tumor weight without apparent toxicity. nih.gov Conversely, the creation of structurally related but inactive analogs, such as HB072, is also valuable for research as they can serve as negative controls to confirm that the observed biological effects are indeed due to the specific activity of the pharmacophore. hud.ac.uk
Future structure-activity relationship (SAR) studies will be instrumental in guiding the rational design of these new chemical entities. mdpi.comnih.gov The goal will be to optimize the molecule's efficacy, selectivity, and pharmacokinetic profile.
Methodological Advancements for Comprehensive this compound Characterization
A deep understanding of any therapeutic candidate requires a sophisticated analytical toolkit. For this compound and its future analogs, a variety of advanced methodologies will be necessary for comprehensive characterization.
To date, techniques such as quantitative proteomics, gene expression microarrays, and affinity-based target identification using biotinylated probes have been employed to investigate its mechanism of action. hud.ac.uknih.gov For confirming the engagement of new analogs with their intended target, methods like the drug affinity responsive target stability (DARTS) assay and the cellular thermal shift assay (CETSA) have proven effective. nih.gov
Future characterization should incorporate advanced mass spectrometry techniques for detailed metabolite profiling and post-translational modification analysis. biotherapeuticsanalyticalsummit.commdpi.com High-resolution imaging techniques can provide spatial and temporal information about the compound's localization within cells and its effect on subcellular structures like mitochondria. The development of specific antibodies and immunoassays for KHS 101-induced modifications or protein complexes could also facilitate its study.
Identification of Novel Biomarkers for this compound Response and Mechanism Verification
To facilitate potential clinical translation, the identification of reliable biomarkers is paramount. These can serve to predict patient response, monitor therapeutic efficacy, and provide proof of mechanism.
Research has shown that KHS 101 is effective across different GBM subtypes, suggesting that the primary targets, TACC3 and HSPD1, are fundamental vulnerabilities. hud.ac.uk However, the induction of the mitochondrial unfolded protein response factor DDIT3 has been noted, and this could be explored as a potential pharmacodynamic biomarker. biorxiv.org The network of mitochondrial and metabolic proteins that aggregate and are subsequently downregulated following KHS 101 treatment could also yield a signature of drug activity. hud.ac.uk
Furthermore, exploring potential resistance mechanisms is critical. In the context of glioblastoma, markers of therapy resistance often include the stem cell marker CD133 and proteins involved in hypoxia and the epithelial-to-mesenchymal transition, such as HIF-1α. mdpi.com Investigating whether these markers are modulated by or predict resistance to KHS 101 will be an important area of future research. Target engagement biomarkers, which confirm that the drug is interacting with its intended target in vivo, will also be invaluable for clinical development. nih.govcrownbio.com
Q & A
Q. What is the primary mechanism of action of KHS 101 hydrochloride in neuronal differentiation, and how can researchers experimentally validate its target engagement?
this compound selectively inhibits the Transforming Acidic Coiled-Coil 3 (TACC3) protein, a centrosome-microtubule dynamics regulator, to induce neuronal differentiation in hippocampal neural progenitors (NPCs) . To validate TACC3 engagement:
- Perform kinase inhibition assays using recombinant TACC3 (EC50 ~1 μM) .
- Monitor downstream effects via Western blotting for reduced p-AKT, p-GSK3β, and β-catenin levels .
- Use siRNA-mediated TACC3 knockdown in NPCs as a control to confirm phenotype specificity .
Q. What are the optimal in vitro concentrations and solvent conditions for this compound in neural progenitor cell cultures?
- Solubility : Prepare stock solutions in DMSO (50 mg/mL) or ethanol (50 mM) .
- Working concentrations : 1–10 μM in culture media, based on dose-dependent neuronal differentiation (EC50 ~1 μM) .
- Critical controls : Include vehicle controls (e.g., 0.1% DMSO) to rule out solvent toxicity. Validate purity via HPLC (≥98%) before use .
Q. How does this compound compare to other neuronal differentiation agents (e.g., LDN 193189, Metformin) in experimental outcomes?
- Methodological note : Combine transcriptomic profiling (RNA-seq) and immunostaining (βIII-tubulin, GFAP) to compare differentiation efficiency .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s efficacy across different NPC lines or species?
Contradictions may arise from species-specific TACC3 expression or variations in NPC culture conditions. Strategies include:
- Cross-species validation : Test murine vs. human hippocampal NPCs under identical media conditions .
- Single-cell RNA-seq : Identify subpopulations with differential TACC3 sensitivity .
- Pharmacokinetic adjustments : Optimize dosing intervals in vivo (e.g., 6 mg/kg IV in mice; t½ = 1.1–1.4 hours) to maintain brain exposure .
Q. What experimental designs mitigate off-target effects when studying this compound’s role in β-catenin pathway modulation?
- Pathway-specific reporters : Use TOPFlash luciferase assays to quantify β-catenin transcriptional activity .
- Co-treatment with pathway agonists : Apply Wnt3a to assess whether KHS 101 overrides β-catenin activation .
- CRISPR-Cas9 knockout models : Generate β-catenin-null NPCs to isolate TACC3-specific effects .
Q. How should researchers address solubility or stability challenges in long-term this compound treatments?
- Stability testing : Store powder at -20°C (3-year stability) and solutions at -80°C (1-year stability) .
- Solubility enhancement : Use cyclodextrin-based carriers for in vivo studies to improve bioavailability .
- HPLC-MS monitoring : Quantify compound degradation products monthly in stored solutions .
Methodological Best Practices
- Data reproducibility : Replicate in vitro experiments across ≥3 NPC batches and validate in vivo results with two animal cohorts .
- Dose-response rigor : Include 6–8 concentration points (e.g., 0.1–50 μM) to calculate precise EC50 values .
- Ethical compliance : Adhere to institutional guidelines for stem cell and animal research, as specified in and .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
